Acide 5-phénylpent-4-énoïque

Vue d'ensemble

Description

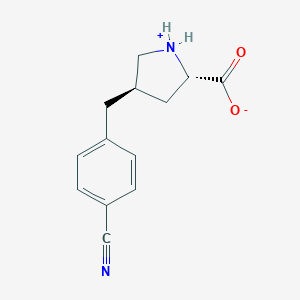

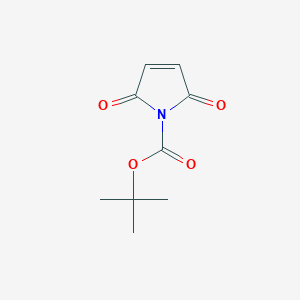

5-Phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain

Applications De Recherche Scientifique

5-Phenylpent-4-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not yet well-established.

Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary target of 5-Phenylpent-4-enoic acid is Rotamase Pin1 (PIN1) . PIN1 is a peptidyl-prolyl cis/trans isomerase that binds to and isomerizes specific phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs . It plays a crucial role in inducing conformational changes in a subset of phosphorylated proteins, acting as a molecular switch in multiple cellular processes .

Mode of Action

5-Phenylpent-4-enoic acid interacts with its target, PIN1, by inducing conformational changes in a subset of phosphorylated proteins . It displays a preference for acidic residues located N-terminally to the proline bond to be isomerized . This interaction results in changes in the activity of PIN1, affecting its role in cellular processes.

Biochemical Pathways

The interaction of 5-Phenylpent-4-enoic acid with PIN1 affects several biochemical pathways. For instance, it regulates mitosis presumably by interacting with NIMA and attenuating its mitosis-promoting activity . It also down-regulates the kinase activity of BTK . Furthermore, it can transactivate multiple oncogenes and induce centrosome amplification, chromosome instability, and cell transformation .

Result of Action

The action of 5-Phenylpent-4-enoic acid results in molecular and cellular effects, such as the regulation of mitosis, down-regulation of kinase activity, and induction of centrosome amplification and chromosome instability . These effects can lead to changes in cell behavior and potentially contribute to the development of certain diseases.

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 5-Phenylpent-4-enoic acid are not fully understood yet. It is known that secondary metabolites like 5-Phenylpent-4-enoic acid can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

The cellular effects of 5-Phenylpent-4-enoic acid are currently under investigation. Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand its cellular effects.

Molecular Mechanism

The molecular mechanism of action of 5-Phenylpent-4-enoic acid is not yet fully elucidated. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 5-Phenylpent-4-enoic acid in laboratory settings are not well-documented. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 5-Phenylpent-4-enoic acid in animal models . Future studies should investigate the effects of different dosages, including any threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving 5-Phenylpent-4-enoic acid are not yet fully understood. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Subcellular Localization

The subcellular localization of 5-Phenylpent-4-enoic acid and its effects on activity or function are currently unknown. Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenylpent-4-enoic acid involves the reaction of (3-carboxypropyl)triphenylphosphonium bromide with benzaldehyde in the presence of sodium bis(trimethylsilyl)amide in tetrahydrofuran. The reaction is carried out at low temperatures, typically around -78°C, and then allowed to warm to room temperature overnight. The product is then extracted and purified using standard techniques .

Industrial Production Methods: Industrial production methods for 5-Phenylpent-4-enoic acid are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the pentenoic acid chain to a single bond, forming saturated derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids.

Comparaison Avec Des Composés Similaires

- 4-Phenylbutanoic acid

- 5-Phenylpentanoic acid

- 4-Phenyl-4-pentenoic acid

Comparison: 5-Phenylpent-4-enoic acid is unique due to the presence of both a phenyl group and a pentenoic acid chain, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .

Propriétés

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-Phenylpent-4-enoic acid (PPA) against nematodes?

A1: While the precise mechanism of action of PPA against nematodes remains to be fully elucidated, research suggests it disrupts nematode mobility. A study by [] demonstrated that PPA, in combination with trans-cinnamic acid (t-CA), significantly reduced the penetration of Meloidogyne incognita infective juveniles (J2s) into cowpea roots. This suggests that PPA might interfere with the nematode's ability to locate and infect host plants or directly impair their motility, hindering their movement towards the roots. Further research is needed to pinpoint the exact molecular targets and pathways affected by PPA.

Q2: Does 5-Phenylpent-4-enoic acid (PPA) demonstrate synergistic effects with other compounds?

A2: Yes, studies indicate that PPA exhibits synergistic nematicidal activity when combined with other compounds. Research by [] showed that a combination of PPA and trans-cinnamic acid (t-CA) resulted in a synergistic nematicidal effect against both Meloidogyne incognita and Tylenchulus semipenetrans. This synergistic interaction suggests that combining PPA with other nematicidal compounds could potentially enhance its efficacy in controlling nematode populations.

A2: While research on the environmental impact of PPA is ongoing, initial findings suggest it might offer a more environmentally benign alternative to conventional nematicides. A study by [] demonstrated that PPA, alongside t-CA and indole, exhibited selectivity towards plant-parasitic nematodes and did not show significant adverse effects on non-target organisms such as Caenorhabditis elegans or entomopathogenic nematodes. Further research is crucial to comprehensively evaluate the long-term ecological consequences and potential bioaccumulation of PPA in different environmental compartments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B173176.png)